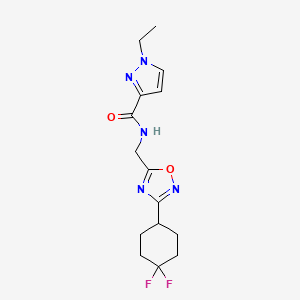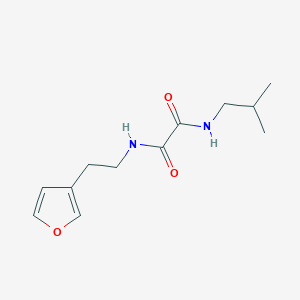
N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide” is a complex organic compound. It likely contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The compound also seems to have amide functional groups, which consist of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen.
Synthesis Analysis
While specific synthesis methods for this compound were not found, polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .
Molecular Structure Analysis
The molecular structure of this compound likely includes furan rings and amide groups, as mentioned above. Furan rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . Amide groups have a specific arrangement of a carbonyl group attached to a nitrogen.
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans . They can also undergo addition/oxidative cyclization with alkyl alkynoates in the presence of metal to form polysubstituted furans .
Scientific Research Applications
Synthesis and Chemical Properties
Furan derivatives are crucial intermediates in the synthesis of complex molecules. For instance, the development of efficient, stereoselective processes for synthesizing key intermediates in pharmaceuticals underscores the importance of furan and its derivatives in medicinal chemistry T. Fleck, W. McWhorter, Richard N DeKam, B. A. Pearlman, 2003. Furthermore, the green synthesis of corrosion inhibitors from biomass platform molecules highlights the role of furan derivatives in sustainable chemistry and material science Zhanpu Chen, A. A. Fadhil, Tian Chen, A. Khadom, C. Fu, Noor A. Fadhil, 2021.
Green Chemistry and Environmental Sustainability
The use of furan derivatives in green chemistry is exemplified by the development of sustainable approaches towards the synthesis of furan-containing compounds. For example, diethylene glycol has been used as a green ethyne equivalent in the synthesis of 2,3-disubstituted furan, showcasing an environmentally friendly route to valuable furan derivatives Jin‐Tao Yu, Bo Shi, Haibo Peng, Song Sun, Haoke Chu, Yan Jiang, Jiang Cheng, 2015.
Biobased Polymers
Furan derivatives have been utilized in the enzymatic synthesis of biobased polyesters, presenting a novel approach to creating sustainable materials from renewable resources. This research demonstrates the potential of furan derivatives in contributing to the development of green materials and reducing reliance on fossil fuels Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014.
Renewable Energy Sources
The exploration of furan derivatives in renewable energy technologies, particularly in dye-sensitized solar cells, highlights their potential in enhancing the performance of photovoltaic devices. The effect of conjugated linkers on device performance emphasizes the role of furan derivatives in improving energy conversion efficiency Se Hun Kim, Hyun Woo Kim, Chun Sakong, Jin Namgoong, S. W. Park, M. Ko, C. Lee, W. Lee, J. P. Kim, 2011.
Future Directions
Furan derivatives are an active area of research, with potential applications in a variety of fields. They can be synthesized from biomass, making them an interesting area of study for green chemistry . There are many potential future directions for research into furan derivatives and related compounds .
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-9(2)7-14-12(16)11(15)13-5-3-10-4-6-17-8-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZFCXUCAEOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)
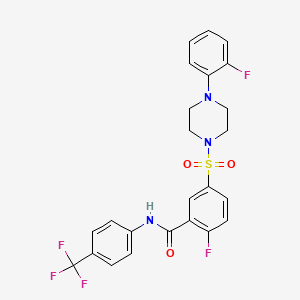
![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)
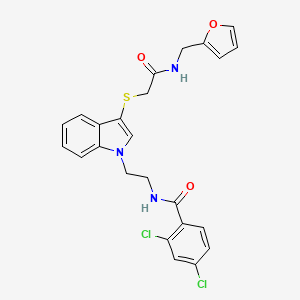
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)
![3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821483.png)

![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2821486.png)


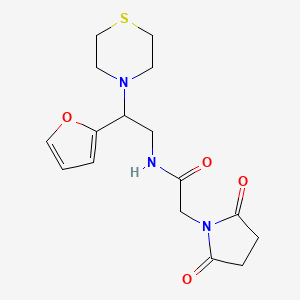
![[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol](/img/structure/B2821492.png)
